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Compound of Interest

Compound Name: 4-Formyl-2-methylbenzoic acid

Cat. No.: B2925241 Get Quote

A Note on Chemical Identification: The CAS number provided in the query, 503470-23-3,

corresponds to the chemical compound 4-Formyl-2-methylbenzoic acid[1][2][3][4], a building

block in organic synthesis. However, the detailed requirements for an in-depth technical guide

on its properties, mechanism of action, and applications in research strongly indicate an

interest in the well-characterized pharmacological tool, GSK1016790A. The correct CAS

number for GSK1016790A is 942206-85-1[5][6][7][8]. This guide will focus on the extensive

properties and applications of GSK1016790A to align with the scientific intent of the request.

Introduction: Unveiling the Potential of a Selective
TRPV4 Agonist
GSK1016790A has emerged as a cornerstone pharmacological tool for researchers

investigating the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[9] As a potent and

highly selective agonist, it provides a reliable method for activating TRPV4 channels to explore

their diverse physiological and pathophysiological roles.[6][10] TRPV4 is a non-selective cation

channel, permeable to Ca²⁺, and is implicated in a wide array of functions, including

mechanosensation, osmoregulation, temperature sensing, and vascular tone regulation.[11]

[12][13] This guide offers a comprehensive overview of GSK1016790A, from its fundamental

properties to detailed experimental protocols, designed for researchers in drug development

and life sciences.
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A solid understanding of the physicochemical properties of GSK1016790A is paramount for its

effective use in experimental settings. This compound is a crystalline solid and should be

handled with appropriate laboratory precautions.[5]

Property Data Source(s)

IUPAC Name

N-[(1S)-1-[[4-[(2S)-2-[[(2,4-

dichlorophenyl)sulfonyl]amino]-

3-hydroxy-1-oxopropyl]-1-

piperazinyl]carbonyl]-3-

methylbutyl]-

benzo[b]thiophene-2-

carboxamide

[5]

Synonyms GSK101 [5][8]

CAS Number 942206-85-1 [5][6][7][8]

Molecular Formula C₂₈H₃₂Cl₂N₄O₆S₂ [5][7][8][14]

Molecular Weight 655.61 g/mol [5][7][8][14]

Appearance White to off-white solid [15]

Purity ≥98% (HPLC) [5][15]

Storage

Store powder at -20°C for up

to 3-4 years. Store solutions in

solvent at -80°C for up to 1

year.

[5][7][8][14]

Solubility Profile
Proper solubilization is critical for experimental success. GSK1016790A is sparingly soluble in

aqueous buffers but shows good solubility in organic solvents.[5] For most in vitro cell-based

assays, a concentrated stock solution in anhydrous DMSO is recommended.[5][14]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://cdn.caymanchem.com/cdn/insert/17289.pdf
https://cdn.caymanchem.com/cdn/insert/17289.pdf
https://cdn.caymanchem.com/cdn/insert/17289.pdf
https://www.selleck.co.jp/datasheet/gsk1016790a-S810701-DataSheet.pdf
https://cdn.caymanchem.com/cdn/insert/17289.pdf
https://www.medchemexpress.com/GSK1016790A.html
https://www.targetmol.com/compound/gsk1016790a
https://www.selleck.co.jp/datasheet/gsk1016790a-S810701-DataSheet.pdf
https://cdn.caymanchem.com/cdn/insert/17289.pdf
https://www.targetmol.com/compound/gsk1016790a
https://www.selleck.co.jp/datasheet/gsk1016790a-S810701-DataSheet.pdf
https://www.selleckchem.com/products/gsk1016790a.html
https://cdn.caymanchem.com/cdn/insert/17289.pdf
https://www.targetmol.com/compound/gsk1016790a
https://www.selleck.co.jp/datasheet/gsk1016790a-S810701-DataSheet.pdf
https://www.selleckchem.com/products/gsk1016790a.html
https://www.sigmaaldrich.com/FR/fr/product/sigma/g0798
https://cdn.caymanchem.com/cdn/insert/17289.pdf
https://www.sigmaaldrich.com/FR/fr/product/sigma/g0798
https://cdn.caymanchem.com/cdn/insert/17289.pdf
https://www.targetmol.com/compound/gsk1016790a
https://www.selleck.co.jp/datasheet/gsk1016790a-S810701-DataSheet.pdf
https://www.selleckchem.com/products/gsk1016790a.html
https://cdn.caymanchem.com/cdn/insert/17289.pdf
https://cdn.caymanchem.com/cdn/insert/17289.pdf
https://www.selleckchem.com/products/gsk1016790a.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2925241?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solvent Solubility Recommendations Source(s)

DMSO
≥ 15-100 mg/mL

(approx. 23-152 mM)

Prepare fresh stock

solutions. Moisture

can reduce solubility.

[5][7][8][14]

Ethanol
~10-58 mg/mL

(approx. 15-88 mM)

Sonication may be

required to aid

dissolution.

[5][7]

Dimethyl Formamide

(DMF)
~15 mg/mL

Purge with an inert

gas.
[5]

Aqueous Buffers
Sparingly soluble (<1

mg/mL)

For aqueous

solutions, first dissolve

in DMSO, then dilute

with buffer. Do not

store for more than

one day.

[5][7]

Mechanism of Action and Signaling Pathways
GSK1016790A functions as a potent and selective agonist of the TRPV4 ion channel.[6][16][17]

Its binding to the channel induces a conformational change, leading to channel opening and a

subsequent influx of cations, most notably Ca²⁺.[6][7][14] This influx of calcium acts as a crucial

second messenger, initiating a cascade of downstream signaling events.

The activation of TRPV4 by GSK1016790A has been demonstrated across numerous cell

types, including human embryonic kidney (HEK) cells engineered to express TRPV4,

endothelial cells, and smooth muscle cells.[7][9][14] The potency of GSK1016790A is

noteworthy, with EC₅₀ values in the low nanomolar range, making it significantly more potent

than older agonists like 4α-Phorbol 12,13-didecanoate (4α-PDD).[9][14][18][19]

Key Signaling Cascades Activated by GSK1016790A
The initial Ca²⁺ influx triggers several critical signaling pathways:
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Endothelial Nitric Oxide Synthase (eNOS) Activation: In endothelial cells, the rise in

intracellular Ca²⁺ stimulates the phosphorylation and activation of eNOS.[11][12] This leads

to the production of nitric oxide (NO), a key signaling molecule involved in vasodilation.

AMP-Activated Protein Kinase (AMPK) Pathway: GSK1016790A has been shown to induce

the phosphorylation of AMPK, a central regulator of cellular energy homeostasis, which can

also contribute to eNOS activation.[11][12]

PI3K/PKC and RhoA Signaling: The trafficking and membrane expression of the TRPV4

channel itself are regulated by GSK1016790A stimulation. This process involves the PI3K,

PKC, and RhoA signaling pathways, which control the endocytosis and recycling of the

channel.[13][16][17]
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Figure 1: Simplified signaling pathway of GSK1016790A-mediated TRPV4 activation.

Experimental Applications and Protocols
In Vitro Studies
GSK1016790A is extensively used in cell-based assays to probe TRPV4 function. A primary

application is measuring intracellular calcium changes following channel activation.

Table: In Vitro Potency of GSK1016790A
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Cell Type Assay EC₅₀ Value Source(s)

Human TRPV4-

expressing HEK cells
Ca²⁺ Influx 2.1 nM [6][7][14][18]

Mouse TRPV4-

expressing HEK cells
Ca²⁺ Influx 18 nM [6][7][14][18]

HeLa-TRPV4 cells Ca²⁺ Influx 3.3 nM [9][20]

Choroid Plexus

Epithelial Cells
Ca²⁺ Influx 34 nM [7][14]

Primary Human

Endothelial Cells
Ca²⁺ Event Frequency 26.9 nM [21]

HEK293 cells

(cytoplasmic

aggregation)

BRET Assay 31 nM [16][17]

Protocol: In Vitro Calcium Influx Assay using Fura-2 AM

This protocol describes a standard method for measuring GSK1016790A-induced calcium

influx in adherent cells (e.g., HEK293-TRPV4 or HUVECs).

Objective: To quantify the dose-dependent increase in intracellular calcium ([Ca²⁺]i) following

stimulation with GSK1016790A.

Materials:

Cells expressing TRPV4 channels

Cell culture medium

Hanks' Balanced Salt Solution (HBSS) with 2mM CaCl₂

Fura-2 AM fluorescent dye

Pluronic F-127
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GSK1016790A stock solution (e.g., 10 mM in anhydrous DMSO)

TRPV4 antagonist (e.g., HC-067047) for control experiments

Fluorescence microplate reader or microscope capable of ratiometric imaging (340/380 nm

excitation, 510 nm emission)

Procedure:

Cell Plating: Seed cells onto a 96-well, black-walled, clear-bottom plate at a density that

ensures a confluent monolayer on the day of the experiment. Culture overnight.

Dye Loading:

Prepare a Fura-2 AM loading solution. For example, mix 1 µL of 1 mM Fura-2 AM with 1

µL of 20% Pluronic F-127 in 1 mL of HBSS.

Aspirate the culture medium from the cells and wash once with HBSS.

Add 100 µL of the Fura-2 AM loading solution to each well.

Incubate the plate at 37°C for 45-60 minutes in the dark.

Washing: Aspirate the loading solution and wash the cells twice with HBSS to remove

extracellular dye. Add 100 µL of HBSS to each well.

Baseline Measurement: Place the plate in the fluorescence reader. Measure the baseline

fluorescence ratio (F340/F380) for 2-5 minutes to establish a stable baseline.[9]

Compound Addition:

Prepare serial dilutions of GSK1016790A in HBSS from the DMSO stock. Ensure the final

DMSO concentration is ≤0.1% to avoid solvent effects.

Add the desired concentration of GSK1016790A to the wells.

Data Acquisition: Immediately after compound addition, continuously record the fluorescence

ratio for 10-30 minutes. A rapid increase in the F340/F380 ratio indicates Ca²⁺ influx.[9]
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Data Analysis:

Calculate the change in fluorescence ratio (ΔR) from baseline for each well.

Plot the peak ΔR against the log concentration of GSK1016790A.

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.[9][20]
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Figure 2: Workflow for an in vitro calcium influx assay using GSK1016790A.

In Vivo Studies
GSK1016790A is a valuable tool for investigating the systemic and organ-specific roles of

TRPV4 in living organisms. It has been used in various animal models, primarily rodents, to

study cardiovascular function, vascular permeability, and neurological conditions.[14][22]

Key In Vivo Effects:

Cardiovascular: Intravenous administration can cause marked decreases in systemic and

pulmonary vascular resistance, leading to vasodilation.[14][22] However, systemic activation

can also lead to endothelial failure and circulatory collapse at higher doses.[14][22]

Neurological: In a mouse model of intracerebral hemorrhage, administration of

GSK1016790A was shown to attenuate neurological and motor deficits.

Anti-inflammatory: The compound can inhibit monocyte adhesion to endothelial cells and has

been shown to reduce atherosclerotic plaque formation in ApoE deficient mice.[11][12]

Table: Examples of In Vivo Dosing and Effects
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Animal Model Administration Dosage
Observed
Effect

Source(s)

Sprague-Dawley

Rats
Intravenous (i.v.) 2-12 µg/kg

Dose-dependent

decrease in

systemic

vascular

resistance;

vasodilation.

[14][22]

Mice
Intraperitoneal

(i.p.)
0.001-0.1 mg/kg

Inhibitory effect

on whole gut

transit time.

[6]

ApoE Deficient

Mice
Oral Gavage 0.05 mg/kg/day

Reduced

atherosclerotic

plaque formation.

[11]

ICH Model Mice
Intraperitoneal

(i.p.)
0.1 mg/kg

Attenuated

neurological and

motor deficits.

Protocol: In Vivo Assessment of Cardiovascular Effects in Rats

Objective: To measure the hemodynamic response to intravenous administration of

GSK1016790A.

Materials:

Anesthetized, ventilated Sprague-Dawley rats

Catheters for arterial and venous access

Pressure transducers and data acquisition system (e.g., Biopac)

GSK1016790A

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)[7]
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Procedure:

Animal Preparation: Anesthetize the rat and insert catheters into the femoral artery (for blood

pressure monitoring) and jugular vein (for drug administration).

Hemodynamic Monitoring: Connect the arterial catheter to a pressure transducer to

continuously record systemic arterial pressure.[22]

Stabilization: Allow the animal to stabilize for a period of 20-30 minutes until a steady

baseline blood pressure is achieved.

Drug Preparation: Prepare fresh dilutions of GSK1016790A in the vehicle solution

immediately before use.[7]

Administration: Administer a bolus intravenous injection of the vehicle control and record any

change in blood pressure. Once the pressure returns to baseline, administer GSK1016790A

at the desired dose (e.g., starting at 2 µg/kg).[14][22]

Data Acquisition: Record the changes in systemic arterial pressure, pulmonary arterial

pressure, and cardiac output following the injection.[22]

Dose-Response: Administer increasing doses of GSK1016790A to construct a dose-

response relationship, allowing for recovery to baseline between doses.[22]

Data Analysis: Quantify the maximum decrease in mean arterial pressure from baseline for

each dose and plot the results.

Concluding Remarks
GSK1016790A is an indispensable research tool that has significantly advanced our

understanding of TRPV4 biology. Its high potency and selectivity allow for precise activation of

the channel in a wide range of experimental paradigms, from single-cell calcium imaging to

complex in vivo models of disease. By understanding its properties and employing validated

protocols, researchers can continue to elucidate the multifaceted roles of TRPV4 in health and

disease, paving the way for potential therapeutic innovations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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